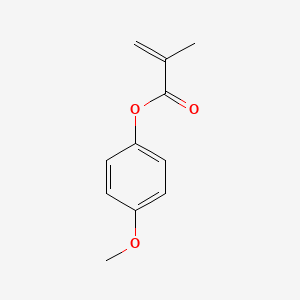
4-Methoxyphenyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl methacrylate is an organic compound with the molecular formula C11H12O3. It is a methacrylate ester derived from methacrylic acid and 4-methoxyphenol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers due to its reactive methacrylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl methacrylate typically involves the esterification of methacrylic acid with 4-methoxyphenol. One common method includes the use of methacrylic anhydride and 4-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxyphenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers.
Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 4-methoxyphenol.
Common Reagents and Conditions:
Polymerization: Initiators like 2,2’-azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the ester bond.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Substitution: Derivatives with different functional groups on the aromatic ring.
Hydrolysis: Methacrylic acid and 4-methoxyphenol.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used to synthesize functional polymers with specific properties for coatings, adhesives, and biomedical applications.
Material Science: The compound is employed in the development of advanced materials with tailored mechanical and thermal properties.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The presence of the methoxy group can influence the reactivity and properties of the resulting polymers .
Comparación Con Compuestos Similares
4-Methoxyphenyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-Methoxyphenyl methacrylate: Similar structure but with the methoxy group in the ortho position.
4-Methylphenyl methacrylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl methacrylate is unique due to the presence of the methoxy group in the para position, which can influence its reactivity and the properties of the polymers formed. This positional isomerism can lead to differences in the physical and chemical properties of the resulting materials .
Propiedades
Número CAS |
10430-85-0 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-7H,1H2,2-3H3 |
Clave InChI |
WIZMCLXMWBKNKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


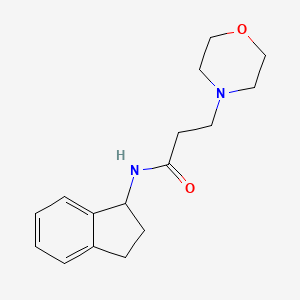
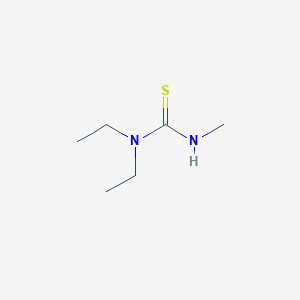

![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
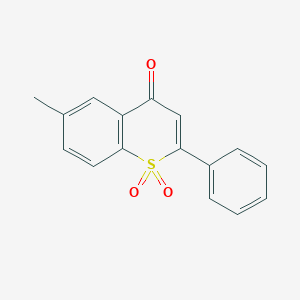
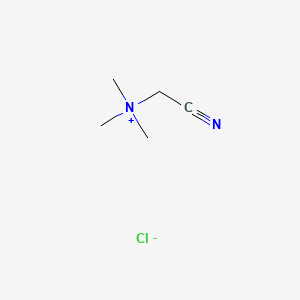
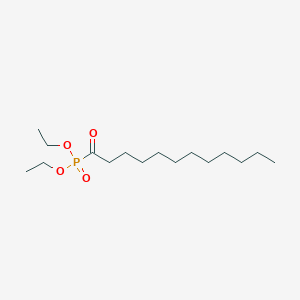
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
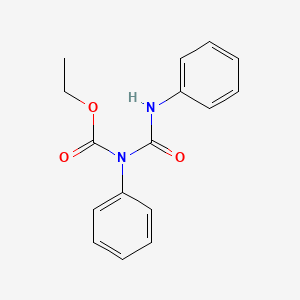

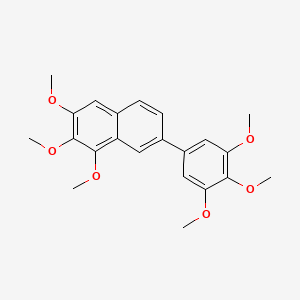
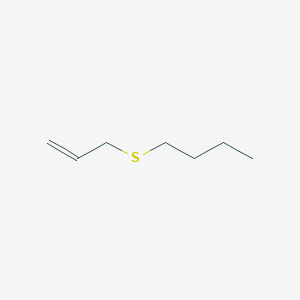
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
